Quinacrine

DNA intercalation Biophysical characterization Drug-DNA interaction

Select Quinacrine for research applications requiring a validated DNA intercalator (22.5° unwinding) and autophagy reference standard, offering 60-fold greater potency than chloroquine. With an antiprion IC₅₀ of 0.4 μM, it is the most potent antimalarial-class inhibitor available. Ensure lot-to-lot consistency with ≥98% purity, avoiding ineffective chloroquine substitution.

Molecular Formula C23H30ClN3O
Molecular Weight 400.0 g/mol
CAS No. 6151-30-0; 69-05-6; 83-89-6
Cat. No. B15604328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinacrine
CAS6151-30-0; 69-05-6; 83-89-6
Molecular FormulaC23H30ClN3O
Molecular Weight400.0 g/mol
Structural Identifiers
InChIInChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)
InChIKeyGPKJTRJOBQGKQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlight
1g in 36 ml water
Slightly soluble in ethanol
Insoluble in alcohol, benzene, chloroform and ether
2.39e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Quinacrine: An Acridine-Based Antimalarial Agent with Unique DNA Intercalation and Autophagy Inhibition Profiles for Scientific Procurement


Quinacrine (CAS 69-05-6; 83-89-6; 6151-30-0), also known as mepacrine or atebrine, is a synthetic acridine derivative originally developed as an antimalarial agent. Unlike the more widely used 4-aminoquinolines such as chloroquine and hydroxychloroquine, quinacrine possesses a fused tricyclic acridine ring system that endows it with distinct physicochemical and pharmacological properties [1]. It demonstrates true DNA intercalation capability, potent antiprion activity in vitro, and significantly enhanced autophagy inhibition compared to chloroquine-class compounds, making it a valuable tool compound and reference standard for research in multiple therapeutic areas [2].

Why Chloroquine, Hydroxychloroquine, or Mefloquine Cannot Simply Substitute for Quinacrine in Research Applications


Despite sharing antimalarial heritage, quinacrine cannot be interchangeably substituted with 4-aminoquinolines (chloroquine, hydroxychloroquine), quinoline methanols (mefloquine), or other antimalarials without fundamentally altering experimental outcomes. Quinacrine's acridine scaffold enables a classical DNA intercalation mechanism—producing a DNA unwinding angle of 22.5°—that is mechanically distinct from the non-intercalative binding exhibited by chloroquine (8.6°) [1]. In functional assays, quinacrine demonstrates 60-fold higher autophagy inhibition potency than chloroquine [2] and is approximately 5.8-fold more potent against pathological prion protein accumulation (IC₅₀ 0.4 μM vs. 2.3 μM) [3]. These mechanistic and potency differences mean that generic substitution with a structural analog will yield non-comparable data across DNA interaction, autophagy, and antiprion studies.

Quinacrine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons vs. Structural Analogs


DNA Unwinding Angle: Quinacrine Exhibits True Intercalative Binding vs. Chloroquine's Non-Classical Interaction

In a direct head-to-head viscometric study using superhelical Col E1 plasmid DNA, quinacrine produced a DNA unwinding angle of 22.5°, comparable to the classical intercalator ethidium bromide (26°). In contrast, chloroquine exhibited an unwinding angle of only 8.6°, indicating that chloroquine does not bind to DNA by the classical intercalation mechanism typical of quinacrine [1]. This constitutes a 2.6-fold difference in unwinding angle and a fundamental mechanistic distinction.

DNA intercalation Biophysical characterization Drug-DNA interaction

Autophagy Inhibition: Quinacrine Demonstrates 60-Fold Higher Potency than Chloroquine

A panel screen of antimalarial agents identified quinacrine (QN) as having 60-fold higher potency of autophagy inhibition than chloroquine (CQ), the prototypical lysosomotropic autophagy inhibitor [1]. While the study's primary focus was on developing improved analogs, the parent compound quinacrine's potency advantage over chloroquine was explicitly quantified. Quinacrine's acridine scaffold drives this enhanced lysosomal disruption and autophagic flux blockade.

Autophagy Lysosomal inhibition Cancer research

Antiprion Activity: Quinacrine Is 5.8-Fold More Potent than Chloroquine Against Pathological Prion Protein Accumulation In Vitro

In a comparative in vitro antiprion screening against RML scrapie-infected cells, quinacrine inhibited PrP-res accumulation with an IC₅₀ of 0.4 μM, compared to chloroquine's IC₅₀ of 2.3 μM [1]. This represents a 5.75-fold potency advantage for quinacrine. Notably, quinacrine (acridine class) was more potent than most quinoline-class antimalarials tested, including quinine (IC₅₀ 6 μM) and cinchonine (IC₅₀ 6 μM), though slightly less potent than mefloquine (IC₅₀ 0.5 μM). Doxycycline, a tetracycline-class alternative, was toxic at 5 μM and its IC₅₀ was not reached.

Prion disease PrP-res inhibition Antiprion screening

Antimalarial Activity vs. Cytotoxicity: Quinacrine Exhibits Lower Selectivity Index than Chloroquine on P. falciparum 3D7

In a direct comparative study against P. falciparum 3D7 (chloroquine-sensitive strain), quinacrine showed antimalarial IC₅₀ of 15.8 ± 1.7 nM versus chloroquine's IC₅₀ of 19.6 ± 8.2 nM, indicating marginally superior intrinsic antimalarial potency [1]. However, quinacrine's cytotoxicity against 3T3 fibroblasts (TC₅₀ = 8,743.2 ± 72.3 nM) yielded a selectivity index (TC₅₀/IC₅₀) of 553.4, which is 7.8-fold lower than chloroquine's selectivity index of 4,312.3 (TC₅₀ = 84,521 ± 826.4 nM). This differential cytotoxicity profile is a critical experimental design consideration.

Antimalarial Selectivity index Cytotoxicity

Giardiasis Clinical Efficacy: Quinacrine Shows Inferior Treatment Success Compared to Metronidazole in a Pediatric Prospective Study

In a 3-year prospective study of 160 infants and children with giardiasis, the therapeutic effects of quinacrine (Atabrine®) and metronidazole (Flagyl®) were directly compared [1]. Stool examinations performed 5 days post-treatment revealed no treatment failures in the metronidazole group, whereas four patients in the quinacrine group had positive stools, indicating possible treatment failure. At 6-month follow-up, Giardia infection was found in 13% of both treatment groups, suggesting comparable reinfection rates but inferior initial clearance with quinacrine.

Giardiasis Antiparasitic Clinical efficacy

Recommended Quinacrine Application Scenarios Based on Quantified Differentiation Evidence


DNA Intercalation and Biophysical Studies Requiring Classical Intercalative Binding

Quinacrine is the preferred compound for DNA-drug interaction studies requiring a classical intercalation mechanism. Its 22.5° DNA unwinding angle (vs. chloroquine's 8.6° non-intercalative binding) makes it an appropriate small-molecule intercalator for calibrating viscometric, calorimetric, and spectroscopic DNA-binding assays [1]. Researchers studying structure-activity relationships of DNA intercalators should use quinacrine rather than chloroquine as a reference intercalator.

Autophagy Inhibition Research Requiring High-Potency Lysosomal Disruption

For cellular autophagy studies demanding robust lysosomal inhibition, quinacrine provides 60-fold greater potency than chloroquine [2]. It is particularly suited as a positive control in autophagy inhibitor screening panels and in experiments where chloroquine concentrations fail to achieve adequate lysosomal pH disruption. Users should note that quinacrine's higher cytotoxicity necessitates careful dose-response optimization.

In Vitro Antiprion Drug Screening and Mechanistic Studies of PrP-res Accumulation

Quinacrine's IC₅₀ of 0.4 μM against PrP-res accumulation makes it the most potent readily available antimalarial-class antiprion reference compound [3]. It outperforms chloroquine (IC₅₀ 2.3 μM) by 5.8-fold and quinine (IC₅₀ 6 μM) by 15-fold. It is recommended as a reference standard in scrapie-infected cell-based antiprion screening assays, though its lack of in vivo efficacy should be considered when interpreting results.

Use as a Chemical Biology Tool Compound for Target Deconvolution Studies

Quinacrine's unique acridine scaffold and multi-target profile—spanning DNA intercalation, autophagy inhibition, and antiprion activity—make it a valuable chemical probe for target deconvolution experiments. Its distinct mechanism from 4-aminoquinolines (chloroquine, hydroxychloroquine) allows researchers to dissect target engagement pathways that are specifically dependent on classical intercalation versus lysosomotropic effects, as demonstrated by the direct comparative evidence [1][2][3].

Technical Documentation Hub

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24 linked technical documents
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